![molecular formula C15H31NO5Si B2655145 O-(tert-Butyldimethylsilyl)-N-(tert-butoxycarbonyl)threonine CAS No. 90181-26-3](/img/structure/B2655145.png)
O-(tert-Butyldimethylsilyl)-N-(tert-butoxycarbonyl)threonine
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Description
O-(tert-Butyldimethylsilyl)-N-(tert-butoxycarbonyl)threonine, commonly known as Boc-Thr(OTBDMS)-OH, is a threonine derivative that is widely used in scientific research. This compound is a protected form of threonine, which means that its functional groups are shielded from unwanted reactions during chemical synthesis. Boc-Thr(OTBDMS)-OH has several applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Chemical Synthesis and Transformations
The tert-butyl group (tert-Bu) in this compound is a versatile building block for chemical synthesis. Researchers use it to protect functional groups during reactions, preventing unwanted side reactions. The tert-Bu group can be selectively removed afterward, revealing the desired product. Its steric hindrance and stability make it valuable for protecting sensitive functional groups during complex syntheses .
Organic Electronics and Molecular Electronics
In the field of organic electronics, tert-Bu-containing compounds find applications as charge transport materials, dielectric layers, and interface modifiers. Their stability and electronic properties make them suitable for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Researchers investigate their role in enhancing device performance and stability.
These applications highlight the versatility and significance of “(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid” in scientific research. Whether in chemical synthesis, drug development, or materials science, the tert-butyl group continues to shape innovative solutions across disciplines . If you’d like further details on any specific area, feel free to ask!
properties
IUPAC Name |
(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5Si/c1-10(21-22(8,9)15(5,6)7)11(12(17)18)16-13(19)20-14(2,3)4/h10-11H,1-9H3,(H,16,19)(H,17,18)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGKEAAYYNIBEN-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid |
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